Cas no 1805446-41-6 (3-Amino-4-chloro-5-(trifluoromethyl)benzoic acid)
3-Amino-4-chloro-5-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-chloro-5-(trifluoromethyl)benzoic acid
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- Inchi: 1S/C8H5ClF3NO2/c9-6-4(8(10,11)12)1-3(7(14)15)2-5(6)13/h1-2H,13H2,(H,14,15)
- InChI Key: VIZSVAVHXDCRLN-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C(=O)O)C=C1C(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 259
- XLogP3: 2.3
- Topological Polar Surface Area: 63.3
3-Amino-4-chloro-5-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015015784-250mg |
3-Amino-4-chloro-5-(trifluoromethyl)benzoic acid |
1805446-41-6 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
| Alichem | A015015784-500mg |
3-Amino-4-chloro-5-(trifluoromethyl)benzoic acid |
1805446-41-6 | 97% | 500mg |
823.15 USD | 2021-06-18 | |
| Alichem | A015015784-1g |
3-Amino-4-chloro-5-(trifluoromethyl)benzoic acid |
1805446-41-6 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
3-Amino-4-chloro-5-(trifluoromethyl)benzoic acid Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-Amino-4-chloro-5-(trifluoromethyl)benzoic acid
3-Amino-4-chloro-5-(trifluoromethyl)benzoic Acid (CAS No. 1805446-41-6)
3-Amino-4-chloro-5-(trifluoromethyl)benzoic acid, also known by its CAS registry number CAS No. 1805446-41-6, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group (-NH2), a chlorine atom, and a trifluoromethyl group (-CF3) attached to a benzoic acid backbone. The combination of these functional groups makes it highly reactive and suitable for a wide range of chemical transformations.
The synthesis of 3-amino-4-chloro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Recent advancements in synthetic methodologies have enabled the efficient and cost-effective production of this compound, making it more accessible for both academic research and industrial applications. Researchers have also explored green chemistry approaches to minimize environmental impact during its synthesis, aligning with global sustainability goals.
In terms of applications, 3-amino-4-chloro-5-(trifluoromethyl)benzoic acid has found significant use in the pharmaceutical industry as an intermediate in drug development. Its structure allows for the incorporation of various bioactive moieties, making it a valuable building block for creating novel therapeutic agents. For instance, derivatives of this compound have shown potential in targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.
Recent studies have highlighted the role of 3-amino-4-chloro-5-(trifluoromethyl)benzoic acid in materials science, particularly in the development of advanced materials with tailored properties. Its trifluoromethyl group contributes to enhanced stability and reactivity, making it suitable for applications in coatings, adhesives, and electronic materials. Additionally, its amino group facilitates hydrogen bonding, which is crucial for designing materials with specific mechanical and thermal properties.
The unique combination of functional groups in 3-amino-4-chloro-5-(trifluoromethyl)benzoic acid also makes it an attractive candidate for agricultural applications. For example, derivatives of this compound have been investigated as potential pesticides and herbicides due to their ability to inhibit key enzymes in pests and weeds. Recent research has focused on optimizing these derivatives to improve their efficacy while reducing environmental toxicity.
In conclusion, 3-amino-4-chloro-5-(trifluoromethyl)benzoic acid (CAS No. 1805446-41-6) is a multifaceted compound with immense potential across various industries. Its versatile structure enables a wide range of chemical transformations, making it an invaluable tool for researchers and developers alike. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to play an even greater role in advancing modern science and technology.
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